molecular formula C18H26N2O4 B8658300 benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate

benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B8658300
M. Wt: 334.4 g/mol
InChI Key: GPLYNTQEYZSUCL-OAHLLOKOSA-N
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Description

®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of ®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.

    N-Benzylpyrrolidine-1-carboxylate: Lacks the Boc protecting group, leading to different reactivity.

    Benzyl 3-aminopyrrolidine-1-carboxylate: Lacks the methyl and Boc groups, resulting in different chemical behavior.

Uniqueness

®-Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the Boc group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl (3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19(4)15-10-11-20(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1

InChI Key

GPLYNTQEYZSUCL-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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